Cas no 1615-91-4 (Hop-22(29)-ene -)
Hop-22(29)-ene - structure
Product Name:Hop-22(29)-ene -
CAS No:1615-91-4
MF:C30H50
MW:410.718009471893
CID:166047
PubChem ID:329747961
Update Time:2025-04-19
Hop-22(29)-ene - Chemical and Physical Properties
Names and Identifiers
-
- A'-Neogammacer-22(29)-ene
- (3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene
- HOP-22(29)-ENE (17Β(H),21Β(H))
- Hop-22(29)-ene solution
- Diploptene
- Hop-22(29)-ene (17β(H),21β(H))100µg
- Hopene
- 1615-91-4
- Hop-22(29)-ene
- 22(29)-Hopene
- LMPR04000001
- CHEBI:4648
- J-009844
- CHEMBL455613
- DTXSID30936540
- C06310
- Q14124950
- DTXCID601365146
- Hop-22(29)-ene -
-
- MDL: MFCD00216319
- Inchi: 1S/C30H50/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h21-25H,1,9-19H2,2-8H3/t21-,22+,23+,24-,25-,27+,28+,29-,30-/m1/s1
- InChI Key: HHXYJYBYNZMZKX-PYQRSULMSA-N
- SMILES: [C@@]12(C)CC[C@H]3[C@@H](C(=C)C)CC[C@]3(C)[C@H]1CC[C@@H]1[C@@]3(C)CCCC(C)(C)[C@@H]3CC[C@@]21C
Computed Properties
- Exact Mass: 410.39100
- Monoisotopic Mass: 410.391251595g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 30
- Rotatable Bond Count: 1
- Complexity: 730
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 11.4
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Flash Point: Fahrenheit: 10.4 ° f < br / > Celsius: -12 ° C < br / >
- PSA: 0.00000
- LogP: 9.05400
- Color/Form: 0.1 mg/mL in isooctane
100 μg/mL in isooctane
Hop-22(29)-ene - Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H304-H315-H336-H410
- Warning Statement: P210-P261-P273-P301+P310-P331-P501
- Hazardous Material transportation number:UN 1262 3/PG 2
- WGK Germany:2
- Hazard Category Code: 11-38-50/53-65-67
- Safety Instruction: S60
- FLUKA BRAND F CODES:10-23
-
Hazardous Material Identification:
- Safety Term:S60-61-62
- Risk Phrases:R11
- Storage Condition:−20°C
Hop-22(29)-ene - Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 04626-1ML |
Hop-22(29)-ene - |
1615-91-4 | 0.1mg/mL in isooctane, analytical standard | 1ML |
¥8519.65 | 2022-02-23 | |
| TRC | H251760-100mg |
Hop-22(29)-ene - |
1615-91-4 | 100mg |
$ 545.00 | 2022-06-04 | ||
| TRC | H251760-200mg |
Hop-22(29)-ene - |
1615-91-4 | 200mg |
$ 905.00 | 2022-06-04 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 04626-1ML |
1615-91-4 | 1ML |
¥9857.24 | 2023-01-16 | |||
| TRC | H251760-1mg |
Hop-22(29)-ene |
1615-91-4 | 1mg |
$115.00 | 2023-05-18 | ||
| TRC | H251760-5mg |
Hop-22(29)-ene |
1615-91-4 | 5mg |
$517.00 | 2023-05-18 | ||
| TRC | H251760-10mg |
Hop-22(29)-ene |
1615-91-4 | 10mg |
$919.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-228314-1 ml |
Hop-22(29)-ene solution, |
1615-91-4 | 1 ml |
¥3685.00 | 2023-09-05 | ||
| TRC | H251760-50mg |
Hop-22(29)-ene |
1615-91-4 | 50mg |
$ 4500.00 | 2023-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 04626-1l |
Hop-22(29)-ene - |
1615-91-4 | 1l |
¥11195.29 | 2025-01-16 |
Hop-22(29)-ene - Related Literature
-
Ikuro Abe Nat. Prod. Rep. 2007 24 1311
-
2. Lichens and fungi. Part XI. Isolation and structural elucidation of a new group of triterpenes from Sticta coronata, S. colensoi, and S. flavicansWah J. Chin,R. Edward Corbett,Ching K. Heng,Alistair L. Wilkins J. Chem. Soc. Perkin Trans. 1 1973 1437
-
3. Lichens and fungi. Part II. Isolation and structural elucidation of 7β-acetoxy-22-hydroxyhopane from Sticta billardierii Del.R. E. Corbett,H. Young J. Chem. Soc. C 1966 1556
-
Yoriyuki Fukuda,Takashi Watanabe,Tsutomu Hoshino Org. Biomol. Chem. 2018 16 8365
-
M. De Rosa,A. Gambacorta,L. Minale,J. D. Bu'Lock J. Chem. Soc. D 1971 619
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